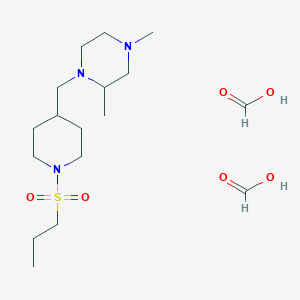

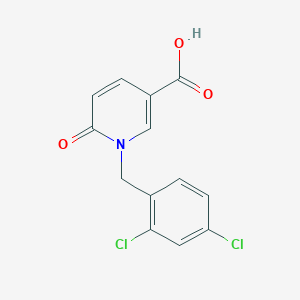

![molecular formula C35H34N2S B2935865 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-43-5](/img/structure/B2935865.png)

2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile, also known as TBN-2, is a novel fluorescent probe that has gained significant attention in recent years due to its unique properties. TBN-2 is a highly sensitive and selective probe that can be used for the detection of various biological molecules such as proteins, enzymes, and nucleic acids.

Aplicaciones Científicas De Investigación

Improved Synthesis Techniques

The development of improved, odorless synthesis methods for tert-butyl aryl sulfides, which are precursors to various functional materials including fluorescent dyes and stable radicals, highlights the significance of such compounds in materials science. By utilizing S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol, researchers have achieved high yields under milder conditions, enabling more compliant access to these materials (Kopp, Schiemann, & Fleck, 2020).

Catalytic Applications

Catalytic properties are a key area of research for compounds with tert-butyl and sulfanyl groups. Studies on dinuclear palladium complexes of binucleating tetraaza-thiophenolate ligands have revealed their potential in catalysis, demonstrating the role of sulfur-containing ligands in enhancing reactivity and selectivity in metal-catalyzed reactions (Siedle & Kersting, 2006).

Novel Heterocyclic Structures

Research into novel C2P3S4 heterocycles and phosphorus-containing compounds indicates the importance of tert-butyl groups in stabilizing unique molecular structures. These studies contribute to our understanding of electron delocalization and aromaticity in heterocycles, potentially opening new avenues for the development of materials with specific electronic properties (Ionkin et al., 2008).

Environmental and Material Chemistry

The fixation of carbon dioxide and other small molecules using bifunctional frustrated Lewis pairs showcases an application in environmental chemistry, aiming at carbon capture and utilization. Such studies not only contribute to the understanding of small molecule activation but also demonstrate the potential of these compounds in mitigating climate change effects (Theuergarten et al., 2012).

High-Performance Materials

The synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, offering high refractive indices and good thermomechanical stabilities, represents an application in the development of high-performance materials. Such compounds are valuable for optical and electronic applications, where material properties like refractive index and birefringence are critical (Tapaswi et al., 2015).

Propiedades

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2S/c1-25-6-10-27(11-7-25)14-18-30-22-32(21-17-28-12-8-26(2)9-13-28)37-34(33(30)23-36)38-24-29-15-19-31(20-16-29)35(3,4)5/h6-22H,24H2,1-5H3/b18-14-,21-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTMQEJLONXGHH-ADDAYVOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)C=CC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)/C=C/C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2935782.png)

![2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2935783.png)

![2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2935784.png)

![ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2935787.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2935788.png)

![Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate](/img/structure/B2935796.png)

![4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2935804.png)